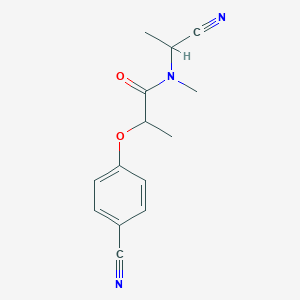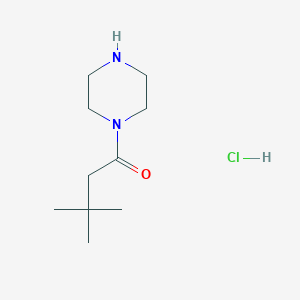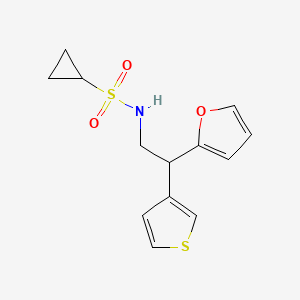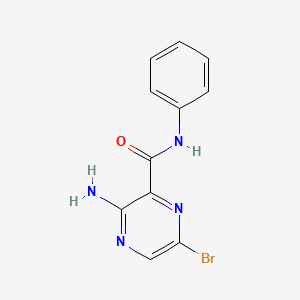
4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane, also known as TMB, is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. TMB is a stable, air-stable, and water-soluble compound that has been widely used in various fields of research, including medicinal chemistry, materials science, and chemical biology.
Scientific Research Applications
Synthesis and Chemical Properties
- Development of Synthesis Building Blocks : This compound serves as a novel building block for synthesizing biologically active derivatives, demonstrated in the alternative synthesis of the retinoid agonist disila-bexarotene (Büttner, Nätscher, Burschka, & Tacke, 2007).
- Crystal Structure and DFT Studies : Detailed studies on crystal structure and Density Functional Theory (DFT) calculations have been conducted, confirming the molecular structure through various spectroscopic methods (Liao, Liu, Wang, & Zhou, 2022).
- Vibrational Properties Analysis : Research includes synthesizing and characterizing compounds with this structure, with insights into their vibrational properties based on characteristic vibrational absorption bands (Wu, Chen, Chen, & Zhou, 2021).
- Electrochemical Properties : Studies have explored the electrochemical properties and reactions of sulfur-containing organoboron compounds, providing insights into their potential applications in electrochemistry (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).
Applications in Material Science
- Synthesis of Novel Polymers : Research into deeply colored polymers containing specific dioxaborolane units has been conducted, indicating potential applications in new material development for technologies like LCDs (Welterlich, Charov, & Tieke, 2012).
- Liquid Crystal Display (LCD) Technology : Boron-containing polyene systems derived from this compound are being studied for their application in LCD technology (Das, Mahalingam, Das, & Hosmane, 2015).
Biological and Medicinal Research
- Lipogenic Inhibitors for Therapeutic Applications : A pilot library of novel derivatives has been synthesized, showing potential as lipogenic inhibitors, which could lead to new lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,3,4,7-tetrahydrooxepin-6-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO3/c1-11(2)12(3,4)16-13(15-11)10-7-5-6-8-14-9-10/h7H,5-6,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSSJHYCENRXAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2385545.png)
![3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2385546.png)






![2-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2385558.png)
![9-Oxa-1-azaspiro[5.5]undecane hydrochloride](/img/structure/B2385559.png)



![4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2385566.png)